Bis(3-oxobutan-2-yl) naphthalene-2,6-dicarbodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-oxobutan-2-yl) naphthalene-2,6-dicarbodithioate is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-oxobutan-2-yl) naphthalene-2,6-dicarbodithioate typically involves the reaction of naphthalene-2,6-dicarbodithioic acid with 3-oxobutan-2-yl groups under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(3-oxobutan-2-yl) naphthalene-2,6-dicarbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Bis(3-oxobutan-2-yl) naphthalene-2,6-dicarbodithioate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of Bis(3-oxobutan-2-yl) naphthalene-2,6-dicarbodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Bis(3-oxobutan-2-yl) naphthalene-2,6-dicarbodithioate include:
- Bis(3-oxobutan-2-yl) phthalate
- Bis(3-oxobutan-2-yl) benzenedicarboxylate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of naphthalene and dicarbodithioate groups.
Eigenschaften
CAS-Nummer |
92827-64-0 |
---|---|
Molekularformel |
C20H20O2S4 |
Molekulargewicht |
420.6 g/mol |
IUPAC-Name |
bis(3-oxobutan-2-yl) naphthalene-2,6-dicarbodithioate |
InChI |
InChI=1S/C20H20O2S4/c1-11(21)13(3)25-19(23)17-7-5-16-10-18(8-6-15(16)9-17)20(24)26-14(4)12(2)22/h5-10,13-14H,1-4H3 |
InChI-Schlüssel |
ISBHGHPBDDOXFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C)SC(=S)C1=CC2=C(C=C1)C=C(C=C2)C(=S)SC(C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.